molecular formula C13H27NO B12105279 N-(1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine

N-(1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine

Cat. No.: B12105279
M. Wt: 213.36 g/mol
InChI Key: WKXDJQJXMDXLBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine is an organic compound with a complex structure It is characterized by the presence of a cyclohexane ring substituted with a methoxypropan-2-yl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine typically involves the reaction of 3,3,5-trimethylcyclohexanone with 1-methoxypropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas, which facilitates the reduction of the ketone to the corresponding amine .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

N-(1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine is unique due to its specific combination of functional groups and the presence of the cyclohexane ring.

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine

InChI

InChI=1S/C13H27NO/c1-10-6-12(8-13(3,4)7-10)14-11(2)9-15-5/h10-12,14H,6-9H2,1-5H3

InChI Key

WKXDJQJXMDXLBS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)NC(C)COC

Origin of Product

United States

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